molecular formula C13H10N4O3 B13100569 2-[4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid

2-[4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid

Cat. No.: B13100569
M. Wt: 270.24 g/mol
InChI Key: VVXRADYGBYKJNG-UHFFFAOYSA-N
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Description

2-[4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid: is a heterocyclic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a triazine ring, with a phenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with isoflavone derivatives, followed by cyclization and oxidation steps. The reaction conditions often include the use of microwave irradiation or conventional heating to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-[4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-d][1,2,4]triazines .

Scientific Research Applications

Chemistry: In chemistry, 2-[4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures .

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery. It has been investigated for its cytotoxic activities against various cancer cell lines, making it a candidate for anticancer drug development .

Medicine: In medicine, the compound’s ability to inhibit specific enzymes, such as cyclin-dependent kinases (CDKs), has been explored. This inhibition can lead to the development of novel therapeutic agents for the treatment of cancer and other diseases .

Industry: In the industrial sector, the compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 2-[4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid involves its interaction with specific molecular targets. For instance, the compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Uniqueness: 2-[4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid stands out due to its unique combination of a pyrazole ring, a triazine ring, and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetic acid

InChI

InChI=1S/C13H10N4O3/c18-12(19)7-16-13(20)11-6-10(15-17(11)8-14-16)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,18,19)

InChI Key

VVXRADYGBYKJNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)O

Origin of Product

United States

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